4-Benzylpiperidine

Catalog No.
S661623
CAS No.
31252-42-3
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzylpiperidine

CAS Number

31252-42-3

Product Name

4-Benzylpiperidine

IUPAC Name

4-benzylpiperidine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2

InChI Key

ABGXADJDTPFFSZ-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=CC=C2

Synonyms

Phenyl(4-piperidyl)methane

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2

4-Benzylpiperidine is a chemical compound that falls under the category of research chemicals. It has gained significance in scientific studies due to its properties as a monoamine releasing agent (MRA) []. This means it can trigger the release of specific neurotransmitters, particularly dopamine, norepinephrine, and serotonin, from storage vesicles in neurons [].


Molecular Structure Analysis

4-Benzylpiperidine possesses a bicyclic structure consisting of a six-membered piperidine ring fused with a phenyl group (benzyl) attached to the fourth carbon of the piperidine ring []. The presence of the nitrogen atom in the piperidine ring grants it basic properties [].


Chemical Reactions Analysis

Synthesis

One reported method for the synthesis of 4-Benzylpiperidine involves reacting 4-cyanopyridine with toluene to form 4-benzylpyridine. Subsequent catalytic hydrogenation of the pyridine ring leads to the formation of the final product [].

4-Benzylpiperidine acts primarily as a monoamine releasing agent, with a strong preference for releasing dopamine over serotonin (20-48 fold selectivity) []. However, it demonstrates the highest efficacy in releasing norepinephrine, with EC50 values of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin (indicating much lower affinity for serotonin) []. Its mechanism of action for releasing these neurotransmitters is not fully understood, but it is believed to involve interacting with the vesicular monoamine transporter (VMAT) protein, which is responsible for packaging these neurotransmitters into storage vesicles in neurons []. Additionally, 4-benzylpiperidine exhibits some monoamine oxidase inhibitor (MAOI) activity, with a preference for inhibiting MAO-A, an enzyme that breaks down monoamines [].

Physical and Chemical Properties

  • Formula: C12H17N []
  • Molecular Weight: 175.27 g/mol []
  • Melting Point: 6-7 °C []
  • Boiling Point: 278-279 °C []
  • Density: 0.997 g/mL []
  • Solubility: Soluble in organic solvents like ethanol, chloroform, and dichloromethane []

XLogP3

2.5

Boiling Point

270.0 °C

Melting Point

16.8 °C

UNII

JDF1T4667S

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31252-42-3

Wikipedia

4-benzylpiperidine

General Manufacturing Information

Piperidine, 4-(phenylmethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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